Cas no 16100-84-8 (19(S),20(R)-Dihydroperaksine)
19(S),20(R)-Dihydroperaksine is a bioactive indole alkaloid derived from the genus Rauvolfia, known for its complex stereochemistry and potential pharmacological properties. This compound features a unique 19(S),20(R) configuration, which contributes to its distinct interactions with biological targets. It exhibits structural similarity to other peraksine derivatives, often studied for their neuroactive and cardiovascular effects. The compound's rigid polycyclic framework enhances its stability and selectivity, making it valuable for research in medicinal chemistry and drug discovery. Its well-defined stereocenters allow for precise investigation of structure-activity relationships, particularly in modulating neurotransmitter systems. 19(S),20(R)-Dihydroperaksine serves as a key intermediate in synthesizing more complex alkaloids and is utilized in studies exploring novel therapeutic agents.
19(S),20(R)-Dihydroperaksine structure
Product Name:19(S),20(R)-Dihydroperaksine
CAS No:16100-84-8
MF:C19H24N2O2
MW:312.406064987183
CID:837576
PubChem ID:129317181
Update Time:2025-07-02
19(S),20(R)-Dihydroperaksine Chemical and Physical Properties
Names and Identifiers
-
- Dihydroperaksine
- [(1S,12S,13S,14R,15R,16S)-16-Methyl-3,17-diazapentacyclo[12.3.1.0<sup>2,10</sup>.0<sup>4,9</sup>.0<sup>12,17</sup>]octadeca-2(10),4,6,8-tetraene-13,15-diyl]dimethanol
- 20-Tetracontanone,21-hydroxy
- 21-methyl-19,20-dihydro-18-nor-sarpagane-17,19-diol
- 19(S)
- [ "19(S)", "20(R)-Dihydroperaksine" ]
- 19(S),20(R)-Dihydroperaksine
- 16100-84-8
- 6,10-Methanoindolo[3,2-b]quinolizine-9,11-dimethanol, 5,6,8,9,10,11,11a,12-octahydro-8-methyl-, stereoisomer
- AKOS040761625
- [(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol
-
- Inchi: 1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10?,12?,14?,15?,17?,18-/m1/s1
- InChI Key: PBLXNPSLWYWTKM-NRUDNRGPSA-N
- SMILES: OCC1C2CC3C4C=CC=CC=4NC=3[C@H]3CC1C(CO)C(C)N23
Computed Properties
- Exact Mass: 312.18400
- Monoisotopic Mass: 312.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.5
- XLogP3: 1.8
Experimental Properties
- Color/Form: Powder
- PSA: 59.49000
- LogP: 2.01260
19(S),20(R)-Dihydroperaksine Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
19(S),20(R)-Dihydroperaksine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3860-1 mg |
Dihydroperaksine |
16100-84-8 | 1mg |
¥2595.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN3860-5 mg |
Dihydroperaksine |
16100-84-8 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN3860-1 mL * 10 mM (in DMSO) |
Dihydroperaksine |
16100-84-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| TargetMol Chemicals | TN3860-5mg |
Dihydroperaksine |
16100-84-8 | 5mg |
¥ 3560 | 2024-07-20 | ||
| A2B Chem LLC | AE93462-5mg |
Dihydroperaksine |
16100-84-8 | 96.0% | 5mg |
$727.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3860-1 ml * 10 mm |
Dihydroperaksine |
16100-84-8 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
19(S),20(R)-Dihydroperaksine Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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